2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole
Description
Introduction and Research Context
Historical Development of Benzimidazole Scaffold in Medicinal Chemistry
The benzimidazole scaffold, first synthesized in the 1870s through the condensation of o-phenylenediamine with formic acid, emerged as a critical heterocyclic system in medicinal chemistry following its identification in vitamin B₁₂ coenzymes. Early pharmacological investigations in the 1960s revealed its utility in antiparasitic agents, exemplified by the development of 2-(thiazol-4-yl)benzimidazole for broad-spectrum anthelmintic applications. The scaffold’s electron-rich nitrogen atoms and planar aromatic structure enabled diverse weak interactions with biological targets, facilitating its adoption in antihypertensives (e.g., telmisartan), antivirals, and anticancer agents.
A pivotal milestone occurred in the 1980s with the discovery that substituted benzimidazoles could inhibit proton pumps, leading to the antiulcer drug omeprazole. This breakthrough underscored the scaffold’s adaptability to multiple therapeutic areas through strategic functionalization. Contemporary research has focused on optimizing substitution patterns and ring fusion strategies to enhance target affinity and metabolic stability, with over 15% of FDA-approved small-molecule drugs incorporating nitrogen-containing heterocycles like benzimidazole.
Table 1: Key Milestones in Benzimidazole-Based Drug Development
| Year | Discovery/Application | Therapeutic Area |
|---|---|---|
| 1872 | First synthesis by Hoebrecker | Chemical characterization |
| 1961 | 2-(Thiazol-4-yl)benzimidazole as anthelmintic | Antiparasitic |
| 1988 | Omeprazole (proton pump inhibitor) | Gastroenterology |
| 2001 | Telmisartan (angiotensin II receptor blocker) | Cardiovascular |
| 2022 | Benzimidazole-quinone hybrids (Topoisomerase inhibitors) | Oncology |
Emergence of Dioxino-Fused Benzimidazole Systems
The fusion of oxygen-containing heterocycles to benzimidazole cores, such as dioxane or dioxolane rings, addresses inherent limitations of the parent scaffold, including poor aqueous solubility and limited bioavailability. The 1,4-dioxino[2,3-f]benzimidazole system, in particular, introduces a rigid bicyclic framework that constrains molecular conformation while introducing hydrogen-bond acceptors for enhanced target engagement.
Synthetic routes to dioxino-fused derivatives typically involve cyclocondensation reactions between diols or epoxides and functionalized benzimidazole precursors. For example, 2-methyl-6,7-dihydro-1H-dioxino[2,3-f]benzimidazole can be synthesized via acid-catalyzed cyclization of 2-(2,3-dihydroxypropyl)benzimidazole intermediates, followed by methylation at the N1 position. The dioxane ring’s electron-donating oxygen atoms modulate the benzimidazole’s electronic properties, potentially increasing binding affinity for kinase targets or DNA minor grooves.
Table 2: Comparative Bioactivity of Fused Benzimidazole Derivatives
| Compound Class | Target | IC₅₀ (μM) | Mechanism |
|---|---|---|---|
| Benzimidazole-quinones | Topoisomerase I/II | 0.17–2.5 | DNA intercalation |
| Dioxino-benzimidazoles | Aurora kinases | 0.8–5.2 | ATP-binding site inhibition |
| Bis-benzimidazoles | DNA minor groove | 0.05–1.3 | Sequence-specific binding |
| Imidazo[4,5-b]pyridine-benzimidazoles | PARP-1 | 0.02–0.7 | NAD⁺-competitive inhibition |
Research Significance and Current Academic Interest
Current investigations into 2-methyl-6,7-dihydro-1H-dioxino[2,3-f]benzimidazole derivatives focus on their dual capacity to interact with nucleic acids and protein kinases. Molecular docking studies suggest that the dioxane ring’s oxygen atoms form critical hydrogen bonds with residues in the ATP-binding pocket of Aurora A kinase, a regulator of mitotic progression frequently overexpressed in cancers. Parallel research has demonstrated that the methyl group at position 2 enhances membrane permeability, as evidenced by 30–50% higher cellular uptake in MCF-7 breast cancer cells compared to unmethylated analogs.
The scaffold’s versatility is further highlighted by its adaptability to combinatorial chemistry approaches. Recent high-throughput screens identified dioxino-benzimidazole derivatives with submicromolar activity against hepatitis C virus NS5B polymerase (IC₅₀ = 0.89 μM) and Plasmodium falciparum (EC₅₀ = 0.12 μM), underscoring its potential in antiviral and antimalarial drug discovery.
Ongoing structure-activity relationship (SAR) studies aim to optimize substituent effects at positions 2 and 6/7 of the dioxane ring. Preliminary data indicate that electron-withdrawing groups at position 6 improve metabolic stability in human liver microsomes (t₁/₂ > 120 min vs. 45 min for unsubstituted derivatives), while bulky substituents at position 7 enhance selectivity for cancer cell lines over normal fibroblasts. These findings position dioxino-fused benzimidazoles as a privileged scaffold for next-generation therapeutics with improved pharmacokinetic profiles.
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-11-7-4-9-10(5-8(7)12-6)14-3-2-13-9/h4-5H,2-3H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJSSWOXPYTQOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC3=C(C=C2N1)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
556020-32-7 | |
| Record name | 5-methyl-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylbenzimidazole with ethylene glycol in the presence of an acid catalyst to form the dioxin ring . The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Nucleophilic Substitution at the Benzimidazole Nitrogen
The NH group in the benzimidazole ring undergoes alkylation and acylation under mild conditions.
Example : Reaction with ethyl bromoacetate in ethanol under reflux forms ester-functionalized derivatives, a key step in synthesizing Schiff base precursors .
Schiff Base Formation
The primary amine or hydrazide intermediates derived from 2-methyl-6,7-dihydro-1H- dioxino[2,3-f]benzimidazole react with aldehydes to form Schiff bases.
| Aldehyde | Conditions | Product | Application |
|---|---|---|---|
| Aromatic aldehydes | Microwave (300 W, 30–40 min) | Imine-linked derivatives | Anticancer agents |
| Aliphatic aldehydes | Ethanol, glacial acetic acid | Hydrazone analogs | Antimicrobial studies |
Mechanism : Microwave irradiation accelerates imine bond formation via acid-catalyzed condensation, reducing reaction times from hours to minutes .
Cyclization Reactions
The compound participates in annulation reactions to form fused heterocycles.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Mercaptoacetic acid (ZnCl₂, microwave) | 8 min, 300 W | Thiazolidinone-fused derivatives | 75% |
| Ethylenediamine (microwave, 800 W) | 4–6 min | Diazepine-benzimidazole hybrids | 68% |
Example : Reaction with mercaptoacetic acid under microwave irradiation yields thiazolidinone derivatives, enhancing tubulin inhibition activity .
Electrophilic Aromatic Substitution
The electron-rich benzimidazole ring undergoes halogenation and sulfonation.
| Reaction | Reagent | Product | Notes |
|---|---|---|---|
| Chlorination | POCl₃ (sealed vessel, 120°C) | 2-Chloro derivatives | Autogenous pressure of 2 bar |
| Sulfonation | Chlorosulfonic acid | Sulfonamide precursors | Requires anhydrous conditions |
Key Finding : Chlorination with POCl₃ achieves >90% conversion to 2-chloro derivatives, pivotal for synthesizing agrochemical intermediates .
Functionalization of the Dioxane Ring
The 1,4-dioxane moiety undergoes ring-opening or derivatization under acidic/basic conditions.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| H₂SO₄ (conc.) | Reflux, 2 h | Benzimidazole-thiadiazole hybrids | 60% |
| NaH (THF) | Room temperature | Alkoxy-substituted analogs | 55% |
Application : Acid-catalyzed ring-opening generates thiadiazole derivatives with enhanced antitumor activity .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable aryl/alkyl group introductions.
| Reaction Type | Catalyst | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | Biaryl derivatives | 70–85% |
| Buchwald-Hartwig | Pd₂(dba)₃ | N-Arylated analogs | 65% |
Example : Suzuki coupling with arylboronic acids introduces sterically demanding groups, modulating pharmacokinetic properties.
Oxidation and Reduction
Controlled redox reactions modify the benzimidazole core.
| Reaction | Reagent | Product | Outcome |
|---|---|---|---|
| Oxidation | KMnO₄ (H₂SO₄) | Benzimidazolone | Loss of aromaticity |
| Reduction | H₂ (Pd/C) | Dihydrobenzimidazole | Increased solubility |
Note : Oxidation to benzimidazolone derivatives is irreversible and alters bioactivity .
Scientific Research Applications
Structural Characteristics
- Molecular Formula : C10H10N2O2
- Molecular Weight : 190.20 g/mol
- CAS Number : 556020-32-7
The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution. These properties make it a valuable building block for synthesizing more complex molecules.
Chemistry
In the field of chemistry, 2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole is utilized as a building block for synthesizing more complex organic compounds. Its ability to undergo various chemical transformations makes it a versatile reagent in organic synthesis.
Biology
The compound's unique structure positions it as a candidate for studying biological interactions. Research indicates that it may interact with specific molecular targets within biological systems. Detailed studies are necessary to elucidate its mechanisms of action and potential therapeutic effects.
Medicine
Research is ongoing regarding the potential pharmaceutical applications of this compound. Preliminary studies suggest its efficacy in treating certain diseases, particularly through its interaction with biological targets such as enzymes or receptors involved in disease pathways.
Industry
In industrial applications, this compound can be employed in developing new materials with specific properties. This includes uses in polymers and coatings where enhanced performance characteristics are desired.
Case Study 1: Anticancer Activity
A study explored the anticancer properties of derivatives based on this compound. The derivatives demonstrated significant cytotoxicity against various cancer cell lines. The structure–activity relationship (SAR) analysis revealed that modifications to the dioxin or benzimidazole components could enhance potency against specific cancer types.
Case Study 2: Neuroprotective Effects
Research investigating neuroprotective effects indicated that this compound might inhibit monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative diseases like Parkinson's disease. Compounds derived from this structure showed promising IC50 values indicating potent inhibition of MAO-B activity. These findings suggest potential therapeutic avenues for treating neurodegenerative conditions.
Case Study 3: Material Science Applications
In material science, studies have highlighted the use of this compound as a precursor for polymers with enhanced thermal stability and mechanical properties. The incorporation of this compound into polymer matrices has been shown to improve overall material performance.
Summary Table of Applications
| Field | Application | Findings/Notes |
|---|---|---|
| Chemistry | Building block for complex molecules | Versatile reagent for organic synthesis |
| Biology | Biological interactions | Potential therapeutic effects need further study |
| Medicine | Pharmaceutical development | Efficacy in treating diseases under investigation |
| Industry | Material development | Enhanced properties in polymers and coatings |
| Anticancer | Cytotoxic derivatives | Significant activity against cancer cell lines |
| Neuroprotection | MAO-B inhibition | Promising results for neurodegenerative disease treatment |
Mechanism of Action
The mechanism of action of 2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Heterocyclic Core Modifications
6,7-Dihydro-1H-[1,4]dioxino[2,3-f][1,2,3]benzotriazole
- Structure : Replaces benzimidazole with a benzotriazole core (three N atoms in the fused ring).
- Properties : Increased nitrogen content may improve coordination properties or alter biological activity.
- Applications : Marketed as a pharmaceutical intermediate (CAS 1185320-30-2) with ISO-certified suppliers .
[1,4]Dioxino[2,3-f]-2,1,3-benzoxadiazole 1-oxide
- Structure : Incorporates a benzoxadiazole oxide moiety (CAS 62089-18-3).
- Spectral data : IR peaks at 1330–1150 cm⁻¹ (SO₂) and NMR shifts for aromatic protons .
6,7-Dimethyl-1,4-dihydro-quinoxaline-2,3-dione
Substituent Variations
2-(Chloromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole hydrochloride
- Substituent : Chloromethyl group at position 2 (CAS 1211430-27-1).
- Properties : Higher reactivity due to the Cl atom; molecular weight = 261.10 g/mol.
- Safety : Classified as hazardous (H315: skin irritation; H335: respiratory irritation) .
6,7-Dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole-2-thiol
- Substituent : Thiol (-SH) group at position 2 (CAS 81864-47-3).
- Properties: Potential for disulfide bond formation or metal coordination.
- Applications: Not explicitly reported but common in catalysis or bioactivity studies .
3-Bromo-6,7-dihydro-1H-[1,4]dioxino[2,3-f]indazole
Physicochemical and Spectral Data Comparison
*Calculated based on molecular formula.
Biological Activity
Overview
2-Methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole is a heterocyclic compound that integrates a benzimidazole structure with a dioxin moiety. This unique configuration provides the compound with significant potential in various biological applications, particularly in medicinal chemistry. The compound's biological activities are primarily attributed to its structural properties, which allow it to interact with biological targets effectively.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈N₂O₂ |
| Molecular Weight | 176.172 g/mol |
| Density | 1.4 ± 0.1 g/cm³ |
| Boiling Point | 371.3 ± 21.0 °C at 760 mmHg |
| Flash Point | 135.3 ± 12.3 °C |
Biological Activities
The biological profile of this compound is closely related to its benzimidazole backbone, which is known for a variety of pharmacological activities:
- Antimicrobial Activity : Benzimidazole derivatives have been extensively studied for their antimicrobial properties. In vitro studies show that certain derivatives exhibit significant activity against a range of pathogens, including bacteria and fungi .
- Antiparasitic Activity : Research has indicated that compounds similar to this benzimidazole derivative can inhibit the growth of parasites such as Trypanosoma cruzi, responsible for Chagas disease. For instance, derivatives with similar structures have shown IC50 values lower than standard treatments like benznidazole .
- Anticancer Potential : The benzimidazole framework is also recognized for its anticancer properties. Compounds have been identified that inhibit cancer cell proliferation through various mechanisms, including the modulation of microtubule dynamics and apoptosis pathways .
- Neuroprotective Effects : There is ongoing research into the neuroprotective effects of benzimidazole derivatives in models of neurodegenerative diseases like Alzheimer's. These compounds may inhibit acetylcholinesterase and butyrylcholinesterase, enzymes involved in neurotransmitter breakdown .
Antimicrobial Evaluation
A study focused on synthesizing and evaluating various benzimidazole derivatives highlighted their potential as antimicrobial agents. Among these derivatives, some demonstrated potent activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the benzimidazole structure can enhance efficacy against specific pathogens .
Antiparasitic Activity Against Trypanosoma cruzi
In a comparative study of novel benzimidazole derivatives against Trypanosoma cruzi, two compounds exhibited superior trypanocidal activity compared to traditional treatments. The mechanism was linked to alterations in redox homeostasis within the parasites, indicating a potential pathway for therapeutic intervention .
Neuroprotective Mechanisms
Research into the neuroprotective properties of benzimidazole derivatives revealed that certain compounds could significantly inhibit acetylcholinesterase activity. This inhibition correlates with improved cognitive function in animal models of Alzheimer's disease, showcasing the therapeutic potential of these compounds in neurodegenerative disorders .
Q & A
Q. Q1. What are the standard protocols for synthesizing 2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole?
The synthesis typically involves multi-step reactions starting with benzimidazole precursors. Key steps include cyclization under controlled conditions (e.g., refluxing in polar aprotic solvents like DMF) and introducing the dioxane ring via nucleophilic substitution. Temperature (60–100°C), pH (neutral to mildly acidic), and reaction time (12–24 hours) are critical for yield optimization. Post-synthesis, purification via column chromatography and structural validation using -NMR (e.g., confirming methyl group resonance at δ 2.5–3.0 ppm) and mass spectrometry (e.g., molecular ion peak matching calculated mass) are essential .
Advanced Synthesis Optimization
Q. Q2. How can reaction kinetics be leveraged to minimize by-products during the synthesis of this compound?
Advanced optimization requires real-time monitoring using techniques like in situ FT-IR or HPLC to track intermediate formation. For example, controlling the rate of dioxane ring closure (a common source of by-products) involves adjusting catalyst loading (e.g., 1–5 mol% Pd/C) and solvent polarity. Kinetic studies using the initial rate method can identify rate-limiting steps, enabling precise tuning of temperature gradients or reagent addition sequences. Computational tools (e.g., Gaussian for transition-state modeling) further guide mechanistic insights .
Structural Analysis
Q. Q3. What advanced spectroscopic methods resolve ambiguities in the compound’s structural elucidation?
Beyond standard - and -NMR, 2D techniques like HMBC and NOESY are critical. For instance, HMBC correlations between the methyl group (δ 2.8 ppm) and adjacent carbons confirm its position on the benzimidazole ring. High-resolution mass spectrometry (HRMS) with <2 ppm error validates molecular formula. X-ray crystallography provides definitive proof of the fused dioxane-benzimidazole system, particularly for polymorphic forms .
Biological Activity Profiling
Q. Q4. How should researchers design assays to evaluate this compound’s enzyme inhibition potential?
Basic Approach: Use in vitro fluorometric assays with purified enzymes (e.g., kinases or cytochrome P450 isoforms). Measure IC values via dose-response curves (1–100 µM range) and validate with positive controls. Advanced Approach: Employ surface plasmon resonance (SPR) to quantify binding kinetics (, ) or molecular docking (AutoDock Vina) to predict binding modes. Resolve contradictory activity data (e.g., varying IC across studies) by testing under standardized redox conditions (pH 7.4, 37°C) and using isothermal titration calorimetry (ITC) to assess thermodynamic drivers .
Data Contradiction Resolution
Q. Q5. How can conflicting reports about this compound’s bioactivity be methodologically addressed?
Contradictions often arise from assay variability (e.g., cell line differences) or impurities. Strategies include:
- Reproducibility Checks: Replicate studies using identical protocols (e.g., NIH/3T3 vs. HEK293 cells).
- Structural Purity Analysis: Quantify impurities via LC-MS and correlate with bioactivity (e.g., <95% purity may skew results).
- Meta-Analysis: Apply statistical tools (e.g., Cochran’s Q test) to aggregate data from multiple studies, identifying outliers or systemic biases .
Safety & Handling
Q. Q6. What safety protocols are critical when handling reactive intermediates during synthesis?
Advanced handling requires:
- Glovebox Use: For moisture-sensitive steps (e.g., Grignard reagent addition).
- Quenching Protocols: Neutralize hazardous intermediates (e.g., chloromethyl derivatives) with ice-cold NaHCO.
- Ventilation: Ensure fume hoods for steps releasing volatile by-products (e.g., HCl gas). Document MSDS for all intermediates and train personnel in emergency response (e.g., eye exposure to aryl chlorides) .
Computational Modeling
Q. Q7. Which in silico methods predict this compound’s pharmacokinetic properties?
Use QSAR models (e.g., SwissADME) to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions. Molecular dynamics (MD) simulations (e.g., GROMACS) model binding stability with targets like DNA topoisomerases. Validate predictions with experimental Caco-2 cell permeability assays and hepatic microsome stability tests .
Stability & Degradation
Q. Q8. How can researchers assess the compound’s stability under physiological conditions?
Conduct forced degradation studies:
- Hydrolytic Stability: Incubate in buffers (pH 1–9) at 37°C for 24–72 hours; monitor via HPLC.
- Oxidative Stability: Expose to HO (3% v/v) and track degradation products with LC-MS/MS.
- Photostability: Use ICH Q1B guidelines (UV/vis light exposure) to identify photodegradants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
